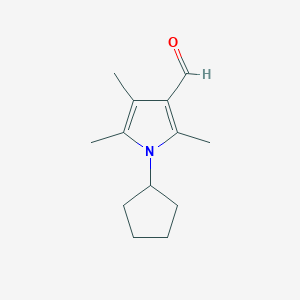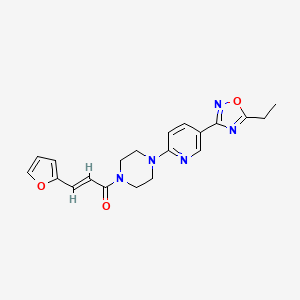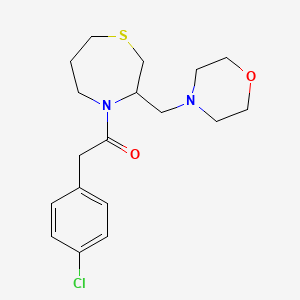
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPTP, and its chemical formula is C9H11F3N2O. MPTP is a pyrazole-based compound that is used in various scientific applications, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of MPTP involves its conversion into MPP+ in the brain. MPP+ selectively destroys dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to the generation of reactive oxygen species and oxidative stress, ultimately resulting in neuronal death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its conversion into MPP+ in the brain. MPP+ selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms. The loss of dopaminergic neurons leads to a reduction in dopamine levels in the brain, resulting in motor deficits, including tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons, leading to Parkinson's-like symptoms. This model has been used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions. However, one of the limitations of using MPTP is its toxicity, which can lead to severe side effects and even death in animal models.
Direcciones Futuras
There are several future directions for the use of MPTP in scientific research. One of the most significant areas of research is the development of new therapeutic interventions for Parkinson's disease. MPTP has been used to study the mechanisms of the disease, and new treatments are being developed based on this research. Additionally, MPTP can be used to study the effects of oxidative stress and mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, 5-(Methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research, particularly in the field of neuroscience. MPTP is used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions. Its conversion into MPP+ selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms, and its toxicity is a limitation in lab experiments. There are several future directions for the use of MPTP in scientific research, including the development of new therapeutic interventions for Parkinson's disease and the study of other neurodegenerative diseases.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 1-(3,3,3-trifluoropropyl)-1H-pyrazole with formaldehyde and methanol. The reaction is carried out under specific conditions, including the use of a catalyst and a specific temperature range. The resulting product is purified using various techniques, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MPTP has been extensively used in scientific research, particularly in the field of neuroscience. One of the most significant applications of MPTP is in the study of Parkinson's disease. MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms in animal models. This model has been used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions.
Propiedades
IUPAC Name |
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-14-6-7-2-4-12-13(7)5-3-8(9,10)11/h2,4H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCGAUTPRXSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)
![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)



![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)
![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)
